![molecular formula C18H15N5O3 B3019112 N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359399-53-3](/img/structure/B3019112.png)
N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, also known as MQA, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MQA belongs to the class of quinoxaline derivatives and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
Versatility in Human A3 Adenosine Receptor Antagonism
A key application of the compound involves its role as a human A3 (hA3) adenosine receptor (AR) antagonist. Studies have highlighted its potency and selectivity in this role, making it one of the most effective hA3 AR antagonists. The compound's ability to bind effectively to the hA3 AR and its selectivity over the hA1 receptor is notable. This property is particularly significant in molecular pharmacology, contributing to the understanding of receptor-based SAR (Structure-Activity Relationships) and aiding the design of selective receptor antagonists (Catarzi et al., 2005).
Potential in Anticancer Activity
Another significant application is in the domain of anticancer research. Derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines, such as human neuroblastoma and colon carcinoma cells. This indicates the compound's relevance in developing new anticancer therapies (Reddy et al., 2015).
Role in Histamine Blockade
The compound also plays a role in histamine blockade, as indicated by studies on related derivatives. These derivatives have shown promising H1-antihistaminic activity, suggesting potential applications in treating allergic reactions and other histamine-related disorders (Alagarsamy et al., 2009).
Utility in Synthesizing Novel Compounds
The compound's structure serves as a base for synthesizing a variety of novel compounds with diverse biological activities. The triazoloquinoxaline moiety in particular is a versatile scaffold for generating compounds with potential therapeutic applications, highlighting the compound's significance in medicinal chemistry and drug design (Fathalla, 2015).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-26-13-8-6-12(7-9-13)20-16(24)10-22-14-4-2-3-5-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMKAZHOBGPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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